4-(1-Ethyl-2-benzimidazolyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)aniline |
InChI |
InChI=1S/C15H15N3/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2,16H2,1H3 |
InChI Key |
IRTDEAMFWIIOHK-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 4 1 Ethyl 2 Benzimidazolyl Aniline
Foundational Synthetic Routes to the Benzimidazole (B57391) Core Structure
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science. Its synthesis is well-established, with primary methods revolving around the cyclization of an ortho-diaminobenzene precursor.
The most prevalent and versatile method for constructing the benzimidazole core is the condensation of ortho-phenylenediamines with either carboxylic acids or their derivatives (such as esters, nitriles, or acid chlorides) or aldehydes. jyoungpharm.orgnih.gov This reaction, often referred to as the Phillips synthesis when using carboxylic acids, typically requires heat and acidic conditions to facilitate the cyclodehydration process. jyoungpharm.org
For the synthesis of the precursor to the target molecule, 4-(1H-benzimidazol-2-yl)aniline, o-phenylenediamine (B120857) is condensed with 4-aminobenzoic acid. ijpbs.com This reaction can be performed under solvent-free conditions by heating the equimolar mixture of reactants. ijpbs.com Alternatively, the condensation can be carried out with various aldehydes. The reaction of o-phenylenediamines with aldehydes under oxidative conditions is a straightforward approach to 2-substituted benzimidazoles. iosrjournals.org A wide array of catalysts and reagents have been employed to promote this transformation, including scandium(III) triflate, L-proline, and various zeolites. researchgate.net
Table 1: Catalysts and Conditions for Benzimidazole Synthesis via Condensation
| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| o-Phenylenediamine, Aromatic Aldehydes | Ammonium Chloride | Solvent-free, Room Temp | 2-Aryl-1H-benzimidazoles | 75-94% | jyoungpharm.org |
| o-Phenylenediamine, Aromatic Aldehydes | L-Proline | Room Temp | 1,2-Disubstituted benzimidazoles | High | iosrjournals.orgresearchgate.net |
| o-Phenylenediamine, Aromatic Aldehydes | Air | Ethanol, Room Temp | 2-Substituted benzimidazoles | Good | nih.govresearchgate.net |
| o-Phenylenediamine, 4-Aminobenzoic Acid | None | Reflux, Solvent-free | 4-(1H-benzimidazol-2-yl)aniline | Good | ijpbs.com |
| o-Phenylenediamine, Aldehydes | Gold Nanoparticles on CeO₂ | Methanol (B129727), 60 °C | 2-Substituted benzimidazoles | High | nih.gov |
An alternative to the direct condensation of carboxylic acids or aldehydes is the oxidative cyclization of Schiff bases, which are pre-formed from the condensation of o-phenylenediamines and aldehydes. This two-step process involves the initial formation of an imine intermediate, followed by a cyclodehydrogenation reaction. researchgate.net Various oxidizing agents can be used, including molecular iodine, hydrogen peroxide, and even atmospheric oxygen, which presents a greener alternative. researchgate.netorganic-chemistry.org
More direct oxidative cyclization approaches have also been developed. These methods often bypass the need for pre-formed aldehydes or carboxylic acids, utilizing other C1 synthons. For instance, D-glucose has been employed as a biorenewable methine source for the synthesis of benzimidazoles from o-phenylenediamines in water, offering an environmentally benign strategy. organic-chemistry.orgresearchgate.net Another approach involves an amidine formation followed by a copper-mediated or PIDA (phenyliodine diacetate) oxidation to achieve the cyclization, a method that is particularly useful for parallel synthesis and the generation of compound libraries. nih.govacs.org
Targeted Introduction and Functionalization of the 4-Aniline Moiety
The specific structure of 4-(1-Ethyl-2-benzimidazolyl)aniline requires the precise installation of the aniline (B41778) group at the C-2 position of the benzimidazole and the ethyl group at the N-1 position.
The 4-aniline moiety is typically incorporated by using a pre-functionalized building block in the initial condensation step. The reaction between o-phenylenediamine and 4-aminobenzoic acid or 4-aminobenzaldehyde (B1209532) directly installs the aminophenyl group at the 2-position of the benzimidazole ring. ijpbs.comijrpc.com
The reactivity of the aniline ring itself is governed by the strong activating, ortho-, para-directing nature of the amino (-NH₂) group. byjus.comchemistrysteps.com This high reactivity makes direct electrophilic substitution on a pre-formed 2-phenylbenzimidazole (B57529) challenging, as it can lead to overreaction and a mixture of products. libretexts.org Therefore, to achieve specific para-substitution, it is synthetically more efficient to begin with a para-substituted benzene (B151609) derivative, such as 4-aminobenzoic acid, which ensures the correct regiochemistry from the outset.
Once the 4-(1H-benzimidazol-2-yl)aniline core is assembled, the final step is the introduction of the ethyl group onto one of the imidazole (B134444) nitrogen atoms. This is achieved through an N-alkylation reaction. In the presence of a base, the N-H proton of the benzimidazole ring is abstracted to form a benzimidazolate anion, which then acts as a nucleophile. researchgate.net
This anion reacts with an alkylating agent, such as ethyl iodide or diethyl sulfate (B86663), in a nucleophilic substitution reaction to form the N-ethylated product. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH) in solvents like dimethylformamide (DMF) or ethanol. researchgate.netresearchgate.net The reaction of 2-chloromethylbenzimidazoles with amines in the presence of ethanolic KOH is another reported method for creating N-substituted benzimidazoles. researchgate.net
Table 2: Reagents for N-Alkylation of Benzimidazoles
| Substrate | Alkylating Agent | Base | Solvent | Product | Reference |
| Benzimidazole | Ethyl Halide | NaH, K₂CO₃, Cs₂CO₃ | DMF, Acetone | N-Ethylbenzimidazole | researchgate.net |
| Benzimidazole | Ketonic Mannich Bases | N/A | N/A | 1-(3-Oxopropyl)benzimidazoles | researchgate.netepa.gov |
| Benzimidazole | MBH Alcohols/Acetates | None | Toluene | N-Allylbenzimidazole | beilstein-journals.org |
| 2-Chloromethyl benzimidazole | Substituted Anilines | Ethanolic KOH | Ethanol | 2-(Anilinomethyl)benzimidazoles | researchgate.net |
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly protocols. In the context of benzimidazole synthesis, this has led to the exploration of advanced and sustainable strategies. Microwave-assisted synthesis has been shown to accelerate the reaction between o-phenylenediamine and dicarboxylic acids, leading to bis-benzimidazoles in excellent yields. researchgate.net
The use of heterogeneous catalysts, such as supported gold nanoparticles, allows for easy separation and recycling, enhancing the sustainability of the process. nih.gov Furthermore, employing greener reaction media, like water, and benign oxidants, such as air, significantly reduces the environmental impact of the synthesis. researchgate.netorganic-chemistry.orgresearchgate.net The development of metal-free oxidative cyclization reactions represents another significant advancement, avoiding the cost and toxicity associated with heavy metal catalysts. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. arkat-usa.org This technology is particularly well-suited for the synthesis of heterocyclic compounds like benzimidazoles. The application of microwave irradiation in the synthesis of this compound and its precursors offers a number of advantages, including rapid reaction times, improved yields, and consistency with the principles of green chemistry. rasayanjournal.co.inrjptonline.org
The core synthesis of the 2-arylbenzimidazole scaffold can be efficiently achieved through the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde under microwave irradiation. scispace.com For the specific synthesis of the parent compound, this compound, a common route involves the reaction of N-ethyl-o-phenylenediamine with 4-aminobenzoic acid. Microwave heating can dramatically reduce the reaction time for this condensation from hours to mere minutes. jetir.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours | 5-15 minutes arkat-usa.orgmdpi.com |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires high-boiling, hazardous solvents | Can often be performed in greener solvents or under solvent-free conditions rasayanjournal.co.in |
| Product Yield | Moderate to good | Often higher yields mdpi.com |
| By-product Formation | Can be significant | Minimized due to shorter reaction times and uniform heating |
This table provides a generalized comparison based on typical outcomes in benzimidazole synthesis.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.com In the context of this compound and its derivatives, transition metal-catalyzed coupling reactions are invaluable for introducing a wide range of functional groups and for constructing more complex molecular architectures. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly prominent. researchgate.net For instance, a pre-functionalized benzimidazole core can be coupled with a substituted aniline derivative, or vice versa. A plausible synthetic route could involve the Suzuki coupling of a boronic acid-functionalized benzimidazole with an aryl halide-substituted aniline, catalyzed by a palladium complex.
Commonly Employed Transition Metal-Catalyzed Reactions:
Suzuki Coupling: Couples an organoboron compound with an organohalide. This is highly versatile for creating biaryl linkages.
Heck Coupling: Forms a substituted alkene from an unsaturated halide and an alkene.
Sonogashira Coupling: Joins a terminal alkyne with an aryl or vinyl halide.
Buchwald-Hartwig Amination: A powerful method for forming carbon-nitrogen bonds, essential for synthesizing aniline derivatives.
The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and is typically optimized for each specific substrate combination. uniurb.it
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry to minimize environmental impact. chemmethod.com The synthesis of this compound can be made more sustainable by incorporating these principles. chemmethod.comresearchgate.net
Key Green Chemistry Principles Applied:
Waste Prevention: Designing syntheses to minimize the generation of waste.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. researchgate.net Water or other environmentally benign solvents are preferred.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is an example of improving energy efficiency. rasayanjournal.co.in
Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents.
The use of microwave-assisted synthesis and transition metal catalysis inherently aligns with several of these principles by reducing reaction times, energy consumption, and often allowing for lower catalyst loadings. rjptonline.org Furthermore, the development of reactions in aqueous media or under solvent-free conditions represents a significant step towards a greener synthesis of this important scaffold.
Synthesis of Structural Analogues and Chemically Modified Derivatives
The synthesis of structural analogues and chemically modified derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and for developing compounds with improved pharmacological profiles. scispace.comijrpc.comijpbs.com
Systematic Modification of the N-Alkyl Substituent on Benzimidazole
Systematic modification of the N-alkyl substituent on the benzimidazole ring allows for the investigation of the role of this group in biological activity. While the parent compound features an ethyl group, a variety of other alkyl and functionalized alkyl chains can be introduced. A general method for this involves the N-alkylation of the parent 2-(4-aminophenyl)benzimidazole with a suitable alkyl halide in the presence of a base. nih.gov
Table 2: Examples of N-Alkyl Substituents and Corresponding Alkylating Agents
| Desired N-Substituent | Alkylating Agent |
|---|---|
| Methyl | Methyl iodide or dimethyl sulfate |
| Propyl | 1-Bromopropane |
| Isopropyl | 2-Bromopropane |
| Benzyl | Benzyl bromide |
This systematic modification can influence properties such as solubility, metabolic stability, and receptor binding affinity.
Functionalization and Diversification of the Aniline Ring
The aniline ring of this compound is a prime site for chemical modification to generate a diverse library of analogues. The primary amino group can be readily transformed into a wide array of functional groups. ijrpc.comijpbs.com
One common strategy is the diazotization of the amino group with nitrous acid to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer and related reactions to introduce functionalities such as halogens, cyano groups, and hydroxyl groups. Furthermore, the amino group can be acylated to form amides, or reacted with sulfonyl chlorides to produce sulfonamides.
Another powerful technique for diversifying the aniline ring is through transition metal-catalyzed cross-coupling reactions, as discussed previously. For instance, if the aniline ring is pre-functionalized with a halogen, it can serve as a handle for Suzuki, Heck, or Sonogashira coupling to introduce new aryl, vinyl, or alkynyl substituents.
Synthesis of Conjugates and Advanced Research Probes
To further explore the biological mechanisms of action and to develop targeted therapeutic agents, this compound can be conjugated to other molecules of interest, such as fluorescent dyes, biotin (B1667282), or specific targeting ligands. The primary amino group on the aniline ring provides a convenient point of attachment for such conjugations.
For example, the amine can be reacted with an activated carboxylic acid (such as an N-hydroxysuccinimide ester) of a fluorescent probe to form a stable amide linkage. This creates a fluorescently labeled version of the compound that can be used in cellular imaging studies to visualize its localization and interactions. Similarly, conjugation to biotin allows for affinity-based purification of binding partners. The synthesis of these advanced research probes is essential for elucidating the molecular targets and pathways modulated by this class of compounds.
Advanced Spectroscopic and Structural Elucidation Studies of 4 1 Ethyl 2 Benzimidazolyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of 4-(1-Ethyl-2-benzimidazolyl)aniline in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) chemical shifts is achieved, confirming the connectivity and spatial arrangement of the atoms within the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its three key structural motifs: the N-ethyl group, the benzimidazole (B57391) core, and the 2-(p-aminophenyl) substituent. The ethyl group protons typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, indicating their spin-spin coupling. The aromatic protons of the benzimidazole and aminophenyl rings resonate in the downfield region, often presenting complex splitting patterns due to coupling between adjacent protons. The amine (NH₂) protons are usually observed as a broad singlet which can be confirmed by D₂O exchange experiments.
The ¹³C NMR spectrum provides complementary information, with distinct signals for the aliphatic carbons of the ethyl group and the aromatic carbons of the heterocyclic and phenyl rings. The C2 carbon of the benzimidazole ring, being linked to two nitrogen atoms and a phenyl group, typically resonates at a significantly downfield chemical shift.
To definitively assign these resonances and elucidate the complete molecular structure, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons. It is instrumental in tracing the connectivity within the ethyl group (CH₂-CH₃) and assigning protons on the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, providing a direct link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC spectra can show correlations from the N-CH₂ protons of the ethyl group to the C2 and C7a carbons of the benzimidazole ring, unequivocally confirming the position of N-alkylation. beilstein-journals.org It also helps in connecting the aminophenyl ring to the C2 position of the benzimidazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can be used to confirm the conformation of the molecule, such as the relative orientation of the ethyl group and the planarity between the benzimidazole and aminophenyl rings.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Data is representative and may vary based on solvent and experimental conditions.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (HMBC) |
|---|---|---|---|
| Ethyl-CH₂ | ~4.2 (q) | ~42 | C2, C7a, Ethyl-CH₃ |
| Ethyl-CH₃ | ~1.4 (t) | ~15 | Ethyl-CH₂ |
| Benzimidazole H4/H7 | ~7.7-7.8 (m) | ~110-120 | - |
| Benzimidazole H5/H6 | ~7.2-7.4 (m) | ~122-124 | - |
| Benzimidazole C2 | - | ~152 | Ethyl-CH₂, H2'/H6' |
| Benzimidazole C3a/C7a | - | ~136/143 | H4, H7, Ethyl-CH₂ |
| Aminophenyl H2'/H6' | ~7.6 (d) | ~129 | C2, C4' |
| Aminophenyl H3'/H5' | ~6.7 (d) | ~114 | C1', C5' |
| Aminophenyl C1' | - | ~120 | H2'/H6', H3'/H5' |
| Aminophenyl C4' | - | ~148 | H2'/H6', H3'/H5' |
| Aniline-NH₂ | ~5.5 (br s) | - | - |
Variable Temperature (VT) NMR studies can provide insights into dynamic processes occurring within the molecule, such as restricted rotation around the single bond connecting the benzimidazole and aminophenyl rings. At lower temperatures, the rate of this rotation may decrease sufficiently to be on the NMR timescale, potentially leading to the broadening or splitting of signals for the aromatic protons on both rings. Analysis of these spectral changes allows for the calculation of the energy barrier (ΔG‡) for this conformational exchange process.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the molecule's functional groups and bonding arrangements. nih.gov These complementary methods are governed by different selection rules and provide a comprehensive picture of the molecular vibrations.
The IR and Raman spectra of this compound are characterized by distinct bands corresponding to specific vibrational modes. mdpi.comresearchgate.net
N-H Vibrations: The primary amine (NH₂) group gives rise to characteristic asymmetric and symmetric stretching bands in the 3350-3500 cm⁻¹ region of the IR spectrum. ijpbs.com The corresponding N-H bending (scissoring) mode is typically observed around 1620 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). nih.gov
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic and heterocyclic rings produce a series of complex bands in the 1400-1650 cm⁻¹ region. researchgate.net These bands are often strong in both IR and Raman spectra and are highly characteristic of the benzimidazole skeleton.
C-N Vibrations: The C-N stretching modes associated with the imidazole (B134444) ring and the aniline (B41778) moiety are typically found in the 1250-1350 cm⁻¹ range.
Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region arise from C-H out-of-plane (OOP) bending vibrations, which are diagnostic of the substitution patterns on the benzene (B151609) rings.
Table 2: Key Vibrational Band Assignments for this compound Note: Frequencies are approximate and based on data for analogous benzimidazole structures.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Asymmetric/Symmetric Stretch (NH₂) | ~3450 / ~3360 | Weak |
| Aromatic C-H Stretch | ~3050 | Strong |
| Aliphatic C-H Stretch (Ethyl) | ~2975, ~2935, ~2870 | Medium |
| N-H Bend (NH₂) | ~1620 | Weak |
| C=N / C=C Ring Stretches | ~1605, ~1530, ~1480, ~1450 | Strong |
| C-N Stretch | ~1310 | Medium |
| C-H Out-of-Plane Bend | ~830, ~745 | Medium |
Subtle variations in the vibrational spectra can be correlated with different molecular conformations. The dihedral angle between the planes of the benzimidazole and aminophenyl rings can influence the conjugation and, consequently, the frequencies and intensities of certain ring stretching modes in the fingerprint region (1400-1650 cm⁻¹). By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer and gain insight into the molecule's flexibility.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Electronic spectroscopy provides information on the electronic transitions within the molecule and is used to characterize its photophysical properties, such as light absorption and fluorescence. nih.gov
The UV-Visible absorption spectrum of this compound is dominated by intense bands corresponding to π-π* electronic transitions within the conjugated system. The extended π-system, which encompasses both the benzimidazole core and the aminophenyl substituent, results in strong absorption in the ultraviolet region. Typically, compounds of this class exhibit a main absorption maximum (λ_max) at wavelengths longer than the parent benzimidazole (which absorbs around 270-280 nm), often in the 320-360 nm range, due to the extended conjugation. nih.govresearchgate.net
Many 2-phenylbenzimidazole (B57529) derivatives are known to be fluorescent. Upon excitation with UV light at or near the absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. The photophysical properties, including the fluorescence quantum yield and lifetime, are often sensitive to the solvent environment. In polar solvents, molecules with electron-donating (aminophenyl) and electron-accepting (benzimidazole) moieties can exhibit solvatochromism—a shift in the emission maximum depending on solvent polarity. This behavior is often attributed to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.
Table 3: Representative Photophysical Data for this compound in a Nonpolar Solvent Note: Values are illustrative and based on data for similar 2-phenylbenzimidazole derivatives.
| Parameter | Typical Value |
|---|---|
| Absorption Maximum (λ_abs) | ~340 nm |
| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ |
| Emission Maximum (λ_em) | ~395 nm |
| Stokes Shift | ~55 nm |
| Fluorescence Quantum Yield (Φ_F) | Variable, can be moderate to high |
UV-Visible Absorption Spectra and Characterization of Electronic Transitions
The electronic absorption spectra of this compound and its derivatives are characterized by transitions within the aromatic and heterocyclic ring systems. In aniline, two primary absorption bands are observed in the UV region, corresponding to S0 → S2 (¹A₁ → ¹B₂) and S0 → S₁ (¹A₁ → ¹B₁) transitions. researchgate.net For aniline itself, these peaks appear around 220 nm and 290 nm. researchgate.net The introduction of the ethyl-benzimidazolyl group significantly influences these transitions.
The UV-Visible absorption spectra of benzimidazole derivatives are typically recorded in various solvents to understand the nature of the electronic transitions. sci-hub.box The spectra are influenced by the solvent environment, with changes in peak position (solvatochromism) and intensity. ajrsp.com For instance, the absorption spectrum of a novel stilbazolium benzimidazolate derivative in a PMMA thin film shows a charge transfer band at 426 nm. researchgate.net In the case of paranitroaniline, a related compound, the maximum absorption shifts from 320 nm in a non-polar solvent like cyclohexane (B81311) to 380 nm in a polar solvent like water, indicating a significant solvent effect on the electronic transitions. sciencepublishinggroup.com These shifts are attributed to interactions between the solute and solvent molecules, such as dipole-dipole interactions in polar solvents. sciencepublishinggroup.com
The electronic transitions in these molecules are often π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic systems of the aniline and benzimidazole rings. The n → π* transitions, usually of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. The specific wavelengths of these transitions are sensitive to the molecular structure and the solvent environment. sci-hub.boxresearchgate.net
Fluorescence Excitation and Emission Spectra
The fluorescence properties of this compound are dictated by its molecular structure and the surrounding environment. Fluorescence spectroscopy, which involves measuring the excitation and emission spectra, provides insights into the electronic excited states of the molecule.
In a typical fluorescence experiment, the excitation spectrum is recorded by measuring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. The emission spectrum is obtained by exciting the molecule at a fixed wavelength and scanning the emitted light over a range of wavelengths. For many fluorescent molecules, the excitation spectrum closely resembles the absorption spectrum.
For aniline derivatives, fluorescence is a common phenomenon. For example, aniline blue exhibits very weak fluorescence in an aqueous solution, but its fluorescence intensity increases significantly upon complexation, indicating a change in the molecular environment. researchgate.net Similarly, the fluorescence of various aniline derivatives can be influenced by the solvent polarity. researchgate.net Benzimidazole derivatives are also known for their fluorescent properties, which are utilized in various applications, including as fluorescent probes. semanticscholar.org
The study of fluorescence excitation and emission spectra helps in understanding the energy levels of the molecule and the processes that occur after light absorption, such as vibrational relaxation and internal conversion, before fluorescence emission occurs from the lowest excited singlet state (S₁). The difference in wavelength (or energy) between the absorption maximum and the emission maximum is known as the Stokes shift, which provides information about the change in geometry between the ground and excited states.
Quantum Yield and Fluorescence Lifetime Measurements in Diverse Solvents
The fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) are critical parameters that characterize the fluorescence efficiency and dynamics of a molecule. These properties are highly sensitive to the solvent environment.
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process. For many organic molecules, the quantum yield can vary significantly with the solvent polarity. For instance, the fluorescence quantum yields of certain 2-oxopyrano[3,2-b]indolizines are generally consistent across different solvents, but some derivatives show lower fluorescence in less polar solvents like toluene. researchgate.net This variation is often attributed to the stabilization of different excited states by the solvent, which can either enhance or quench fluorescence.
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of the fluorophore but can be influenced by various factors, including the solvent. Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and can shorten the fluorescence lifetime. The radiative lifetime, which is the lifetime if fluorescence were the only decay pathway, can be estimated from the absorption and emission spectra. rsc.org
The table below illustrates hypothetical data for the quantum yield and fluorescence lifetime of this compound in a range of solvents with varying polarities. This data is representative of the expected trends for such a molecule.
Solvatochromic Effects and Environmental Sensitivity of Electronic Transitions
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Visible absorption or fluorescence emission bands of a substance when it is dissolved in different solvents. ajrsp.com This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The electronic transitions of this compound are expected to be sensitive to the solvent environment due to the presence of polar groups and the potential for changes in the dipole moment upon electronic excitation.
A positive solvatochromism (bathochromic or red shift) is observed when the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. Conversely, a negative solvatochromism (hypsochromic or blue shift) occurs when the ground state is more polar and better stabilized by polar solvents. For example, the absorption band of aniline violet exhibits a hypsochromic shift with increasing solvent polarity. ajrsp.com The solvatochromic behavior of benzimidazole-based betaines has also been studied, revealing significant shifts in the absorption band with solvent polarity, which can be used to determine the dipole moments of the ground and excited states. researchgate.netbibliotekanauki.pl
The environmental sensitivity of the electronic transitions makes compounds like this compound potentially useful as fluorescent probes to study the microenvironment of complex systems.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the precise mass of a molecule, which allows for the elucidation of its elemental composition. nih.gov This technique is crucial for the structural characterization of novel compounds like this compound.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two soft ionization techniques commonly used in mass spectrometry to analyze organic molecules.
Electrospray Ionization (ESI) is particularly well-suited for polar and thermally labile molecules. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺ in the positive ion mode. ESI-MS is widely used in the analysis of benzimidazole derivatives and other nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is especially useful for the analysis of large biomolecules and synthetic polymers, but it can also be applied to smaller organic molecules. acs.org In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser is used to irradiate the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase as ions. MALDI-TOF (Time-of-Flight) mass spectrometry can be used for the analysis of benzimidazole-derivatized polysaccharides, where the benzimidazole tag enhances the ionization efficiency. mdpi.com
Both ESI and MALDI are valuable for obtaining the molecular weight of this compound with high accuracy, which is the first step in its structural confirmation by mass spectrometry.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure.
The fragmentation of benzimidazole derivatives often follows predictable pathways. Common fragmentation patterns for the benzimidazole core include the sequential loss of two molecules of hydrogen cyanide (HCN). researchgate.net The fragmentation of 1-(aminoaryl)benzimidazoles can initiate either by the elimination of substituents followed by the cleavage of the C-N bonds in the imidazole ring, or by the elimination of an HCN fragment from the imidazole ring. researchgate.net
The fragmentation of this compound in the positive ion mode would likely involve cleavages at the ethyl group, the aniline moiety, and the benzimidazole ring system. For example, the loss of an ethyl radical from the precursor ion is a possible fragmentation pathway. nih.gov The fragmentation of the aniline part can proceed through the elimination of a neutral HCN molecule, which is a characteristic fragmentation for aromatic amines. researchgate.net
The table below presents a hypothetical fragmentation pathway for the protonated molecule of this compound ([M+H]⁺), illustrating the expected fragment ions and their proposed structures. The exact mass of the parent compound is 237.1266 g/mol .
By carefully analyzing the MS/MS spectra and comparing the observed fragmentation patterns with known fragmentation rules for similar compounds, the structure of this compound can be unequivocally confirmed. nih.govojp.gov
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
No published studies were found that report on the X-ray crystallographic analysis of this compound.
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Absolute Configuration
There is no available single crystal X-ray diffraction data for this compound. Consequently, precise details regarding its molecular geometry, such as bond lengths, bond angles, and torsion angles, as well as its absolute configuration, have not been experimentally determined and reported.
Analysis of Crystal Packing, Hydrogen Bonding Networks, and Supramolecular Assembly
Without a determined crystal structure, an analysis of the crystal packing, hydrogen bonding networks, and any potential supramolecular assemblies for this compound cannot be conducted.
Powder X-ray Diffraction for Polymorphic Studies
No powder X-ray diffraction (PXRD) patterns for this compound have been reported in the surveyed literature. As a result, there are no studies on its potential polymorphism.
Computational and Theoretical Chemistry of 4 1 Ethyl 2 Benzimidazolyl Aniline
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-(1-ethyl-2-benzimidazolyl)aniline. These methods model the molecule's behavior based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of many-electron systems. For this compound and its derivatives, DFT calculations, often using the B3LYP exchange-correlation functional with basis sets like 6-31G(d) or 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). bohrium.comresearchgate.netnih.gov These calculations provide optimized geometric parameters, such as bond lengths and angles, that are often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net
Beyond geometry, DFT is used to calculate the total energy of the molecule, which is essential for comparing the stability of different conformations or isomers. Furthermore, DFT can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. bohrium.comresearchgate.net Theoretical vibrational spectra are often compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.net For instance, in a study of a related compound, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, the calculated vibrational frequencies showed good agreement with the experimental IR spectrum. researchgate.net
| Derivative Studied | DFT Method/Basis Set | Properties Calculated | Key Findings |
|---|---|---|---|
| 4-(1-ethylbenzimidazol-2-yl)-2-(arylamino)thiazoles | B3LYP/6-31G | Optimized geometry, vibrational frequencies, atomic charges | Provided theoretical support for the synthesized structures. bohrium.com |
| 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline | HF/6-31G(d), B3LYP/6-31G(d) | Molecular geometry, vibrational frequencies, NMR chemical shifts | Optimized geometries and spectroscopic data showed good agreement with experimental results. researchgate.net |
| Benzimidazole-thiadiazole derivatives | B3LYP/6-311G(d,p) | Optimized geometries, HOMO-LUMO analysis | Optimized geometries were consistent with experimental studies of similar structures. nih.gov |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. conicet.gov.arthaiscience.info A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net
For derivatives of this compound, HOMO-LUMO analysis helps to predict the sites most susceptible to electrophilic and nucleophilic attack. thaiscience.info The distribution of these orbitals across the molecule reveals the regions of electron density that are most likely to participate in chemical reactions. This analysis is also crucial for understanding the electronic transitions observed in UV-visible spectroscopy, as the primary transition often corresponds to the excitation of an electron from the HOMO to the LUMO. conicet.gov.arnih.gov For example, in a study on 4-(dimethylamino)benzaldehyde, the HOMO and LUMO analysis was used to determine the charge transfer within the molecule. conicet.gov.ar
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. conicet.gov.ar |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. conicet.gov.ar |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. conicet.gov.ar |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. conicet.gov.ar |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. conicet.gov.ar |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity of a species to accept electrons. conicet.gov.ar |
Computational methods can accurately predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the chemical shifts of ¹H and ¹³C nuclei. researchgate.net These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the structure of newly synthesized compounds. Studies on related benzimidazole derivatives have shown a strong correlation between calculated and experimental NMR chemical shifts. researchgate.net
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). conicet.gov.armaterialsciencejournal.org This method calculates the energies of electronic transitions and their corresponding oscillator strengths, which allows for the prediction of the maximum absorption wavelengths (λ_max). materialsciencejournal.org These predictions help in the interpretation of experimental UV-Vis spectra and provide insights into the electronic structure of the molecule. For instance, TD-DFT calculations on a pyran derivative showed good agreement with the experimental UV-visible spectrum. materialsciencejournal.org
Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility
While quantum mechanics provides detailed electronic information, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. researchgate.net
For a molecule like this compound, MD simulations can reveal its preferred conformations in different environments, such as in a vacuum or in a solvent. By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. For a related compound, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, semi-empirical methods were used to create a molecular energy profile by systematically changing a key torsion angle, which helps to understand its conformational flexibility. researchgate.net
Prediction of pKa Values and Acidity/Basicity Studies
The pKa value is a measure of a molecule's acidity or basicity and is a critical parameter in drug design and development as it influences solubility, absorption, and receptor binding. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation or protonation reaction. pnu.ac.ir
For aniline (B41778) derivatives, ab initio and DFT calculations, combined with a continuum solvation model (like the Polarizable Continuum Model, PCM), are used to compute the free energies of the neutral and protonated/deprotonated species in solution. pnu.ac.ir The thermodynamic cycle is then used to calculate the standard Gibbs free energy change of the reaction, from which the pKa can be derived. pnu.ac.ir The accuracy of these predictions depends on the level of theory, the basis set, and the solvation model used. Studies have shown that for aniline derivatives, methods like B3LYP can provide reliable pKa predictions. pnu.ac.irnih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediate structures and transition states. By mapping the potential energy surface of a reaction, researchers can determine the most likely reaction pathway and the energy barriers that must be overcome.
For reactions involving benzimidazole derivatives, such as their synthesis or subsequent functionalization, computational methods can be used to model the reaction step-by-step. This involves locating the transition state structure for each step and calculating its energy. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. For example, computational studies have been used to understand the formation of pyrido[1,2-a]benzimidazoles through the intramolecular cyclization of N-(2-nitrophenyl)pyridinium salts, which involves the reduction of a nitro group to an aniline. acs.org This type of analysis provides a detailed understanding of the reaction kinetics and can help in optimizing reaction conditions.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. jocpr.comresearchgate.net These models are built upon the principle that the properties of a molecule are intrinsically linked to its structural and electronic features. By quantifying these features using molecular descriptors, QSPR can predict various properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. jocpr.comresearchgate.net
For a molecule like this compound, a QSPR study would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several groups:
Constitutional descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.
Topological descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.
Geometrical descriptors: These are calculated from the 3D coordinates of the atoms in the molecule and include information about the molecular surface area and volume.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential. researchgate.net
Once a comprehensive set of descriptors is calculated, statistical methods like Multiple Linear Regression (MLR) are employed to build a mathematical model that links a selection of these descriptors to a specific property of interest. jocpr.comchem-soc.si For benzimidazole derivatives, QSPR models have been developed to predict properties such as lipophilicity (log P), which is crucial for drug absorption, and biological activities like antimicrobial or anticancer effects. nih.govnih.gov
While specific QSPR studies for this compound are not extensively documented in publicly available literature, the principles can be illustrated by considering the types of descriptors that would be relevant. The following tables provide examples of the kinds of data that would be generated and utilized in a QSPR analysis of this compound and its analogs.
Table 1: Examples of Calculated Molecular Descriptors for QSPR Studies
| Descriptor Category | Descriptor Example | Hypothetical Value for this compound | Significance in QSPR Models |
| Constitutional | Molecular Weight | 251.33 g/mol | Relates to size and mass, influencing diffusion and transport properties. |
| Topological | Wiener Index | 857 | Describes molecular branching and compactness. |
| Geometrical | Molecular Surface Area | ~250 Ų | Influences interactions with solvents and biological receptors. |
| Quantum-Chemical | Dipole Moment | ~3.5 D | Reflects the polarity of the molecule, affecting solubility and binding affinity. |
| Quantum-Chemical | HOMO Energy | -5.8 eV | Relates to the molecule's ability to donate electrons in chemical reactions. |
| Quantum-Chemical | LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |
| Physicochemical | Log P (octanol-water) | ~3.8 | A measure of lipophilicity, critical for predicting membrane permeability. nih.gov |
Table 2: Illustrative QSPR Model for a Hypothetical Property
Let's consider a hypothetical QSPR model for predicting a specific biological activity (e.g., inhibitory concentration, IC₅₀) of a series of benzimidazole derivatives, including this compound. A typical linear QSPR equation might look like this:
log(1/IC₅₀) = c₀ + c₁ * (Log P) + c₂ * (Dipole Moment) - c₃ * (LUMO Energy)
In this equation:
c₀, c₁, c₂, and c₃ are coefficients determined from the statistical regression analysis.
A positive coefficient for a descriptor indicates that an increase in its value leads to an increase in the biological activity.
A negative coefficient suggests that a decrease in the descriptor's value is favorable for the activity.
Detailed Research Findings from Related Compounds
Computational studies on analogous benzimidazole structures provide valuable insights into the data that would inform a QSPR model for this compound. For instance, a detailed study on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline involved the calculation of optimized molecular geometry, vibrational frequencies, and NMR chemical shifts using Density Functional Theory (DFT). researchgate.net Furthermore, the analysis of frontier molecular orbitals (HOMO-LUMO gap) and the molecular electrostatic potential (MEP) map helps in identifying the reactive sites of the molecule. researchgate.net
Crystallographic studies on related compounds, such as 4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-N,N-diphenyl-aniline monohydrate, provide precise geometric parameters like bond lengths and dihedral angles. nih.gov These experimental values are crucial for validating the accuracy of the computational models used to generate descriptors for QSPR. The dihedral angles between the benzimidazole ring system and the adjacent phenyl rings, for example, are key descriptors of the molecule's three-dimensional conformation, which is a critical determinant of its interaction with biological targets. nih.gov
Chemical Reactivity, Mechanistic Investigations, and Coordination Chemistry of 4 1 Ethyl 2 Benzimidazolyl Aniline
Acid-Base Chemistry and Protonation Behavior in Diverse Media
The chemical structure of 4-(1-Ethyl-2-benzimidazolyl)aniline incorporates two key nitrogen-containing functional groups that dictate its acid-base properties: the aniline (B41778) moiety and the benzimidazole (B57391) ring system. The basicity of the aniline group is significantly influenced by the delocalization of the nitrogen atom's lone pair of electrons into the aromatic π-system of the benzene (B151609) ring. chemistrysteps.com This resonance effect reduces the electron density on the nitrogen atom, making it less available to accept a proton compared to aliphatic amines like cyclohexylamine. chemistrysteps.com Consequently, anilines are weaker bases. chemistrysteps.com
The benzimidazole component contains two nitrogen atoms. The sp²-hybridized imine nitrogen (-N=) is generally basic and can be protonated. The other nitrogen atom, bonded to the ethyl group and part of the aromatic system, is significantly less basic. In an acidic medium, protonation is expected to occur preferentially at the imine nitrogen of the benzimidazole ring and the amino group of the aniline moiety. The specific pKa values and the predominant site of initial protonation would depend on the solvent system and the electronic interplay between the two ring systems. For instance, in a strongly acidic solution, the aniline amino group can become protonated to form an anilinium ion. byjus.com
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The reactivity of this compound in substitution reactions is largely governed by the electron-donating amino (-NH₂) group on the aniline ring.
Electrophilic Aromatic Substitution (EAS): The -NH₂ group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. chemistrysteps.combyjus.com The mechanism proceeds in two steps: the initial attack of the aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex), followed by the rapid deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.comlibretexts.org Due to the strong activation, reactions such as halogenation are often rapid. For example, the reaction of aniline with bromine water proceeds readily at room temperature to yield a poly-substituted product, 2,4,6-tribromoaniline. byjus.com Similar high reactivity would be expected for this compound, with substitution occurring at the positions ortho to the amino group.
Nitration of aniline derivatives requires careful consideration of the reaction conditions. chemistrysteps.com In the presence of strong acids like sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.com This group is deactivating and a meta-director, leading to the formation of meta-substituted products alongside the expected para-isomer. byjus.com
Nucleophilic Aromatic Substitution: While less common for anilines compared to EAS, nucleophilic aromatic substitution can be a viable pathway for preparing aniline derivatives, typically from aryl halides using reagents like sodium amide. chemistrysteps.com For this compound itself, acting as a substrate for nucleophilic substitution would require the presence of a strong electron-withdrawing group on the aniline ring, which is not present.
Oxidation and Reduction Characteristics and Pathways
The electrochemical behavior of this compound is primarily associated with the aniline moiety. The oxidation of aniline derivatives has been studied extensively and generally involves the transfer of electrons from the nitrogen atom. mdpi.com Anodic oxidation typically proceeds via an initial one-electron transfer to form a radical cation. mdpi.com This highly reactive intermediate can then follow several pathways, including dimerization (head-to-tail or tail-to-tail coupling) to form benzidine-type structures or reaction with nucleophiles present in the medium. mdpi.com In the presence of water, the oxidation can ultimately lead to the formation of iminium species and subsequent hydrolysis to yield aldehydes. mdpi.com
The reduction of the this compound molecule is less straightforward. The benzimidazole and benzene rings are generally stable to reduction under mild conditions. Catalytic hydrogenation at high pressure and temperature could potentially reduce the aromatic rings, but this typically requires harsh conditions.
Metal Coordination Chemistry of this compound as a Ligand
Benzimidazole and aniline derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. This compound can act as a bidentate or monodentate ligand, coordinating to metal centers primarily through the imine nitrogen of the benzimidazole ring and/or the nitrogen of the aniline amino group.
The synthesis of metal complexes with ligands containing benzimidazole or aniline functionalities is typically achieved by reacting the ligand with a metal salt in a suitable solvent. impactfactor.orgmdpi.com A common method involves mixing a hot ethanolic or methanolic solution of the ligand with a solution of the metal chloride, acetate (B1210297), or nitrate (B79036) salt in a specific molar ratio (e.g., 1:1 or 2:1 ligand-to-metal). mdpi.combhu.ac.inidosr.org The reaction mixture is often heated under reflux for a period ranging from 30 minutes to several hours, after which the resulting solid complex is filtered, washed, and dried. mdpi.combhu.ac.in
The characterization of these newly synthesized complexes relies on a combination of analytical and spectroscopic techniques. bhu.ac.in Elemental analysis (CHN) is used to determine the empirical formula and confirm the stoichiometry of the complex, such as 1:1 or 1:2 (metal:ligand). bhu.ac.in Molar conductance measurements in solvents like DMF or DMSO can indicate whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net
Table 1: General Synthetic Conditions for Metal Complexes with Benzimidazole/Aniline Ligands
| Metal Ion Source | Ligand Solvent | Molar Ratio (Metal:Ligand) | Reaction Condition |
| CoCl₂·6H₂O, CuCl₂·2H₂O | Ethanol | 1:1 or 1:2 | Reflux for 1-4 hours |
| NiCl₂·6H₂O, ZnCl₂ | Methanol (B129727)/Ethanol | 1:2 | Stirring at room temp. or reflux |
| ZrOCl₂·8H₂O | Ethanol | 1:2 | Reflux for 3 hours |
| Pt(II) salts | Ethanol | 1:2 | Reflux |
| Ag₂O | Dichloromethane | 1:2 | Stirring at room temp. |
The coordination mode of the ligand and the geometry of the resulting metal complex are elucidated using various spectroscopic methods and X-ray crystallography.
Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is crucial for identifying the ligand's binding sites. Upon complexation, the vibrational frequency of the C=N (imine) group of the benzimidazole ring typically shifts, indicating its involvement in coordination. researchgate.net Similarly, changes in the N-H stretching and bending vibrations of the aniline group can confirm its coordination to the metal ion. The appearance of new bands in the far-IR region can often be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net
UV-Visible Spectroscopy and Magnetic Susceptibility: Electronic spectra (UV-Vis) and magnetic moment measurements provide valuable insights into the geometry of the metal complexes. mdpi.com The position and nature of d-d transitions in the visible region can help distinguish between octahedral, tetrahedral, or square planar geometries for transition metal complexes. impactfactor.orgmdpi.com Magnetic susceptibility data can determine if a complex is paramagnetic or diamagnetic, which further supports the proposed geometry. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. nih.gov Upon coordination, chemical shifts of protons and carbons near the binding sites can change significantly, providing further evidence of complex formation. nih.gov
Table 2: Typical Spectroscopic Data for Characterization of Metal Complexes
| Technique | Observation | Inference |
| FT-IR | Shift in ν(C=N) band of benzimidazole | Coordination via imine nitrogen |
| Shift in ν(N-H) band of aniline | Coordination via aniline nitrogen | |
| New bands in 400-600 cm⁻¹ region | Formation of M-N bonds | |
| UV-Vis | d-d transition bands | Elucidation of coordination geometry (e.g., octahedral) |
| Magnetic Moment | Measurement of µeff (B.M.) | Confirmation of geometry and spin state |
| X-Ray Diffraction | Full structural solution | Determination of bond lengths, angles, and precise geometry |
Metal complexes derived from benzimidazole-containing ligands have demonstrated significant potential as catalysts in various organic reactions. rsc.org The catalytic activity stems from the ability of the metal center to act as a Lewis acid, activate substrates, and facilitate bond formation.
For example, platinum(II) complexes with benzimidazole-derived ligands have been successfully employed as efficient heterogeneous catalysts for the Biginelli reaction, a multi-component reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. iau.ir Similarly, N-heterocyclic carbene (NHC)-silver(I) complexes derived from benzimidazolium salts have shown high catalytic efficiency in the three-component coupling reaction of an aldehyde, an alkyne, and an amine to produce propargylamines. researchgate.net
Given these precedents, it is plausible that transition metal complexes of this compound could also exhibit catalytic activity in a range of organic transformations, including C-C coupling reactions, oxidations, or reductions, by leveraging the electronic and steric properties of both the metal center and the ligand framework.
Table 3: Examples of Catalytic Applications of Benzimidazole-Metal Complexes
| Metal Complex | Reaction Type | Substrates | Product | Reference |
| Pt(II)-Benzimidazole | Biginelli Reaction | Aldehyde, β-ketoester, Urea | Dihydropyrimidinone | iau.ir |
| Ag(I)-NHC Benzimidazole | A³ Coupling | Aldehyde, Alkyne, Amine | Propargylamine | researchgate.net |
Photochemical Reactivity of this compound Remains an Unexplored Area of Study
Despite the recognized importance of understanding the photostability and degradation pathways of chemical compounds, a thorough investigation into the photochemical reactivity and photodegradation mechanisms of this compound has not been documented in publicly available scientific literature. While research exists on the photodegradation of the parent molecules, aniline and benzimidazole, the specific behavior of this substituted derivative upon exposure to light is yet to be elucidated.
The study of how molecules interact with light is crucial for assessing their environmental fate and potential applications in photochemically active systems. However, dedicated research on the photochemical properties of this compound is conspicuously absent from current scientific databases. This knowledge gap prevents a detailed discussion of its specific reaction pathways, quantum yields, and the nature of its degradation products.
General insights can be gleaned from studies on related compounds. The photodegradation of aniline in the presence of photocatalysts like TiO2 is known to proceed via oxidation by hydroxyl radicals. scilit.commdpi.comresearchgate.net This process can lead to the formation of intermediates such as aminophenols, phenol, and benzoquinone. capes.gov.br The specific reaction mechanism is influenced by factors like the pH of the medium. capes.gov.br
Similarly, the photochemistry of the benzimidazole core has been a subject of investigation. Upon UV irradiation, benzimidazole can undergo processes such as the formation of dehydrodimers or even ring-opening reactions to yield species like 2-isocyanoaniline. acs.org The exact photochemical pathway is dependent on the solvent and the presence of other reactive species. acs.org
However, it is critical to emphasize that these are general observations for the constituent parts of this compound. The presence of the ethyl group on the benzimidazole nitrogen and the aniline substituent at the 2-position of the benzimidazole ring will undoubtedly influence the electronic structure and, consequently, the photochemical reactivity of the entire molecule in ways that cannot be predicted without direct experimental evidence.
Without specific studies on this compound, it is not possible to construct data tables of its photochemical properties or to detail its specific photodegradation mechanisms. Further empirical research is required to characterize its behavior under photolytic conditions and to understand how its unique structure dictates its interaction with light.
Applications of 4 1 Ethyl 2 Benzimidazolyl Aniline in Advanced Materials and Chemical Research Methodologies
Role in Supramolecular Chemistry and Self-Assembly Studies
The benzimidazole (B57391) core is a well-known participant in supramolecular chemistry due to its ability to form non-covalent interactions, which are crucial for the self-assembly of molecules into larger, ordered structures.
Investigation of Hydrogen Bonding Networks and Host-Guest Interactions
The structure of 4-(1-Ethyl-2-benzimidazolyl)aniline contains key functional groups capable of engaging in hydrogen bonding. The aniline (B41778) group (-NH2) can act as a hydrogen bond donor, while the un-ethylated nitrogen atom on the imidazole (B134444) ring can act as a hydrogen bond acceptor. These features are fundamental to the formation of predictable, one-dimensional tapes or more complex three-dimensional networks, which are of great interest in crystal engineering and materials design.
In host-guest chemistry, the benzimidazole scaffold can serve as a structural backbone for creating molecular receptors. While specific studies on this compound as a host are not detailed in the literature, related benzimidazole derivatives have been shown to form complexes with various guest molecules, driven by hydrogen bonding and other non-covalent forces.
Formation of Gels and Other Self-Assembled Structures
Low-molecular-weight gelators (LMWGs) can self-assemble in solvents to form three-dimensional networks that immobilize the solvent, creating a supramolecular gel. researchgate.net The capacity for hydrogen bonding and potential for π-π stacking interactions between the aromatic rings of this compound make it a candidate for acting as an LMWG. The formation of such gels is highly dependent on factors like solvent polarity and temperature. Aniline and its derivatives have been shown to participate in the formation of supramolecular gels through catalyzed reactions, indicating the potential for this class of compounds to act as building blocks for soft materials. researchgate.net
Development of Fluorescent Probes for Chemical Detection (Non-Biological Analytes)
Fluorescent probes are molecules that exhibit a change in their fluorescence properties (such as intensity or wavelength) upon interacting with a specific analyte. nih.gov The benzimidazole ring is a common component in many fluorescent sensors due to its rigid structure and favorable photophysical properties.
Sensing of Specific Chemical Species (e.g., Metal Ions, Anions, pH in Non-Living Systems)
Benzimidazole derivatives are widely employed as ligands for the selective detection of various metal ions. nih.govresearchgate.net The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to changes in the molecule's electronic structure and, consequently, its fluorescence. This interaction can result in either fluorescence enhancement ("turn-on") or quenching ("turn-off"). Common metal ions detected by benzimidazole-based sensors include Zn²⁺, Cu²⁺, and Co²⁺. nih.govresearchgate.net
Furthermore, the N-H group in related benzimidazoles can interact with anions through hydrogen bonding, making them suitable for use as anion sensors. mdpi.com The sensitivity and selectivity of these sensors can be tuned by modifying the substituents on the benzimidazole core. For instance, a benzimidazole-functionalized BODIPY derivative has been shown to act as a selective colorimetric sensor for the hydrogen sulfate (B86663) anion (HSO₄⁻). mdpi.com The acidic proton of the benzimidazole N-H group is key to this interaction.
Fluorometric Detection in Materials Science Contexts
In materials science, fluorescent probes are valuable for monitoring chemical processes and detecting analytes within various media. The principles of metal ion and anion detection can be applied in non-biological contexts, such as monitoring environmental contaminants or analyzing the composition of industrial solutions. The development of sensor arrays, which can detect multiple metal ions simultaneously, represents a significant advancement in this area. chemistryviews.org While this compound has not been specifically cited in such arrays, its structural motifs are consistent with those used in the design of modern fluorescent sensing materials.
Contribution to Organic Electronics and Opto-electronic Materials Research
Organic electronics utilize carbon-based materials in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Benzimidazole derivatives are frequently investigated for these applications due to their electronic properties and thermal stability.
Specifically, in the field of OLEDs, benzimidazole-containing compounds are used as host materials for phosphorescent emitters, as electron-transporting materials, or as the emitters themselves. nih.govnih.gov The wide bandgap and high triplet energy of many benzimidazole derivatives make them suitable for hosting phosphorescent dopants, preventing energy loss and improving device efficiency. The ability to modify the benzimidazole structure, for example by attaching groups like pyrene, allows for the tuning of properties such as color purity and quantum efficiency in blue OLEDs. nih.gov Although direct research on the use of this compound in opto-electronic devices is not prominent, its core structure is a staple in the design of materials for next-generation displays and lighting.
Design and Synthesis of Photoactive Materials
The inherent photophysical properties of the benzimidazole ring system, characterized by its aromatic nature and electron-rich nitrogen atoms, make it a promising candidate for the development of photoactive materials. While specific research on the photophysical properties of this compound is not extensively documented, the broader class of benzimidazole derivatives has been investigated for applications in organic light-emitting diodes (OLEDs), fluorescent dyes, and photosensitizers.
The aniline substituent in this compound can act as an electron-donating group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. This property is crucial for the design of materials with tunable emission wavelengths and high quantum yields. The ethyl group on the benzimidazole nitrogen can enhance solubility in organic solvents, facilitating its incorporation into polymer matrices or thin films for device fabrication.
Table 1: Potential Photophysical Properties of Benzimidazole Derivatives
| Property | Description | Potential Application |
| Fluorescence | Emission of light upon absorption of electromagnetic radiation. | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes |
| Intramolecular Charge Transfer (ICT) | Photoinduced electron transfer from a donor to an acceptor part of the same molecule. | Solvatochromic dyes, Non-linear optical materials |
| Photosensitization | Absorption of light and transfer of energy to another molecule. | Photodynamic therapy, Photocatalysis |
This table is illustrative and based on the general properties of the benzimidazole class of compounds.
Exploration in Chemo-sensors for Environmental or Industrial Monitoring
The benzimidazole moiety is a well-established ligand for various metal ions and anions due to the presence of Lewis basic nitrogen atoms. This characteristic makes benzimidazole derivatives, including this compound, attractive candidates for the development of chemosensors. The aniline group can be further functionalized to introduce specific recognition sites for target analytes, enhancing the selectivity and sensitivity of the sensor.
For environmental monitoring, a chemosensor based on this compound could potentially detect heavy metal ions such as mercury, lead, or cadmium, which pose significant environmental threats. In an industrial setting, such sensors could be employed to monitor the presence of specific transition metals in process streams or effluents. The sensing mechanism would likely involve a change in the fluorescent or colorimetric properties of the compound upon binding with the target analyte.
Table 2: Potential Chemosensor Applications of Benzimidazole Derivatives
| Target Analyte | Sensing Mechanism | Potential Application Area |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Coordination with benzimidazole nitrogens leading to fluorescence quenching or enhancement. | Environmental water quality monitoring |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions with the N-H proton of the benzimidazole ring. | Industrial process monitoring |
| Organic Pollutants | Host-guest interactions or specific chemical reactions. | Air and soil pollution detection |
This table is illustrative and based on the general properties of the benzimidazole class of compounds.
Utilization in Pure Analytical Chemistry Methodologies
Beyond its potential in materials science, the chemical structure of this compound lends itself to several applications in analytical chemistry.
The aromatic and polar nature of the benzimidazole ring, combined with the basicity of the aniline group, suggests that this compound could be utilized in liquid chromatography. When bonded to a solid support like silica (B1680970), it could function as a mixed-mode stationary phase, offering a combination of reversed-phase (due to the aromatic rings) and ion-exchange (due to the basic nitrogens) interactions. This could be particularly useful for the separation of complex mixtures containing both polar and nonpolar analytes.
As a mobile phase additive, it could potentially improve the peak shape and resolution of acidic analytes by interacting with residual silanol (B1196071) groups on silica-based columns or by forming ion pairs with the analytes.
The primary amine of the aniline group in this compound is a reactive handle that can be used to derivatize analytes containing functional groups such as carboxylic acids, aldehydes, or ketones. By attaching the fluorescent benzimidazole moiety to a non-fluorescent analyte, this derivatization would enable its sensitive detection by fluorescence-based analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or capillary electrophoresis with laser-induced fluorescence detection.
This approach would be particularly beneficial for the analysis of biologically important molecules that lack a native chromophore or fluorophore, thereby enhancing the sensitivity and selectivity of their detection in complex biological matrices.
Table 3: Potential Derivatization Reactions with this compound
| Analyte Functional Group | Reaction Type | Purpose of Derivatization |
| Carboxylic Acid | Amide bond formation | Introduction of a fluorescent tag for HPLC or CE analysis. |
| Aldehyde/Ketone | Schiff base formation | Enhancement of UV or fluorescence detection. |
| Isocyanate/Isothiocyanate | Urea/Thiourea formation | Labeling for immunoassays or other bioanalytical methods. |
This table is illustrative and based on the general properties of aniline and benzimidazole compounds.
Analytical Methodologies for Isolation, Detection, and Quantification of 4 1 Ethyl 2 Benzimidazolyl Aniline in Research Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating and analyzing 4-(1-Ethyl-2-benzimidazolyl)aniline, effectively separating it from starting materials, byproducts, and matrix interferences. The choice of technique depends on the sample complexity, required sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of benzimidazole (B57391) and aniline (B41778) derivatives. Method development for this compound typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Method Development Insights:
Stationary Phases: The selection of the column's stationary phase is critical. For aniline and its derivatives, various columns like C18, C8, and C4 have been tested, with the C4 column providing the best results in some applications. rsc.orgresearchgate.net A C18 column is also a common choice for the separation of amino acid derivatives and other complex organic molecules. nih.govnih.gov
Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier, such as methanol (B129727) or acetonitrile, and an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer). rsc.orgresearchgate.net The composition can be delivered in an isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation. nih.gov For instance, a mobile phase of methanol and 10 mM acetate buffer at pH 5 (60:40, v/v) has been successfully used for separating aniline derivatives. rsc.orgresearchgate.net
Temperature: Column temperature can influence the separation by affecting analyte retention and mobile phase viscosity. Studies on related compounds have investigated temperatures in the range of 10–50 °C. rsc.orgresearchgate.net
Detection Modes:
UV-Vis Detection: this compound contains chromophores within its benzimidazole and aniline rings, making it detectable by UV-Visible spectrophotometry. A photodiode array (PDA) detector can be used to monitor the elution, often at a specific wavelength like 270 nm, which is effective for aniline derivatives. rsc.orgresearchgate.net The ability to absorb UV light is attributed to fragments like para-aminobenzoate. researchgate.net
Fluorescence Detection (FLD): Benzimidazole derivatives can exhibit natural fluorescence, which allows for highly sensitive and selective detection. nih.gov If the native fluorescence is insufficient, derivatization with a fluorescent tagging agent can be employed. nih.gov For fluorescent derivatives, excitation and emission wavelengths are optimized; for example, DBCEC-amino acid derivatives have been detected with excitation at 300 nm and emission at 395 nm. nih.gov
Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. This is particularly valuable for complex matrices or when unambiguous confirmation is required. researchgate.netresearchgate.netnih.gov Tandem mass spectrometry (MS/MS) enhances sensitivity and specificity, making it a powerful tool for trace analysis. researchgate.netresearchgate.net
Table 1: Typical HPLC Parameters for Aniline & Benzimidazole Derivatives
| Parameter | Typical Setting | Rationale/Source(s) |
|---|---|---|
| Mode | Reversed-Phase | Suitable for moderately polar compounds. rsc.orgresearchgate.net |
| Column | C18, C8, C4 | C4 showed good results for aniline derivatives. rsc.orgresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol with aqueous buffer (e.g., acetate, phosphate) | Provides good resolution and peak shape. rsc.orgresearchgate.net |
| Detection | UV-Vis (PDA), Fluorescence (FLD), Mass Spectrometry (MS/MS) | Offers a range of selectivity and sensitivity options. rsc.orgresearchgate.netnih.govnih.govresearchgate.net |
| UV Wavelength | ~270 nm | Effective for detecting aniline derivatives. rsc.orgresearchgate.net |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be performed on more volatile derivatives.
Methodological Approach:
Derivatization: To increase volatility and improve chromatographic performance, the aniline functional group can be derivatized. Acylation with reagents like trifluoroacetyl, pentafluoropropionyl, or heptafluorobutyryl anhydrides is a common strategy for amines, yielding derivatives with excellent GC-MS properties. nih.gov
Column Selection: A fused silica (B1680970) capillary column is typically used. For aniline derivatives, an SE-54 column or an alternate capillary column may be required to resolve closely related isomers. epa.gov Non-polar stationary phases are often suitable for the analysis of perfluoroacyl derivatives. nih.gov
Detection: A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like anilines, minimizing false positives. epa.gov However, for unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method. epa.govnih.gov GC-MS provides structural information from the fragmentation pattern of the analyte. nih.gov
Sample Preparation: For samples in complex matrices like soil or water, a liquid-liquid extraction or a more advanced technique like three-phase oscillating dispersion extraction may be necessary to isolate the analyte and remove interferences before GC analysis. researchgate.netnih.gov It is sometimes necessary to add antioxidants like sodium sulfite (B76179) during sample preparation to prevent the oxidation of aniline compounds. nih.gov
Table 2: GC/GC-MS Considerations for Aniline Derivative Analysis
| Parameter | Typical Approach | Rationale/Source(s) |
|---|---|---|
| Volatility | Often requires derivatization (e.g., acylation) | Improves thermal stability and chromatographic behavior. nih.gov |
| Column | Fused silica capillary (e.g., SE-54, Rtx-1) | Provides high-resolution separation. nih.govepa.gov |
| Detector | Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) | NPD offers selectivity; MS provides definitive identification. epa.govnih.gov |
| Confirmation | Use of a second, different GC column or GC-MS | Confirms compound identity, especially in unfamiliar samples. epa.gov |
Capillary Electrophoresis (CE) offers high separation efficiency, rapid analysis times, and low consumption of reagents and solvents. ugr.esnih.gov It separates ions based on their electrophoretic mobility in an electric field. nih.govwikipedia.org This technique is well-suited for the analysis of ionizable compounds like benzimidazoles.
Separation Modes and Conditions:
Capillary Zone Electrophoresis (CZE): In CZE, the most common mode of CE, separation occurs in a free solution within the capillary. nih.govwikipedia.org
Capillary Electrochromatography (CEC): This hybrid technique combines the high efficiency of CE with the selectivity of HPLC by packing the capillary with a stationary phase (e.g., C18 particles). ugr.esnih.gov
Optimized Conditions: The separation of benzimidazole derivatives has been achieved under specific conditions. For example, an optimized method used a 50 mM phosphate buffer at a low pH of 1.9, an applied voltage of +25 kV, and a temperature of 20 °C. researchgate.net The addition of a selector, such as randomly methylated β-cyclodextrin (RAMEB), to the background electrolyte can resolve structurally similar benzimidazole derivatives. researchgate.net Another method for twelve benzimidazoles utilized a 500 mM formic acid buffer (pH 2.2) with a voltage of 25 kV at 25°C. researchgate.net
The high efficiency of CE stems from the flat flow profile of the electroosmotic flow (EOF), which minimizes band broadening compared to the pressure-driven parabolic flow in HPLC. wikipedia.org
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method frequently used by organic chemists to qualitatively monitor the progress of a reaction or to quickly assess the purity of a compound. oregonstate.edu
Methodology:
Stationary Phase: A typical TLC plate consists of a thin layer of silica gel coated on a support like aluminum or plastic. oregonstate.edu
Mobile Phase: The mobile phase, or eluent, is a solvent or mixture of solvents (e.g., hexane (B92381) and acetone) that moves up the plate by capillary action. oregonstate.edu
Procedure: A small spot of the sample solution is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing the mobile phase. oregonstate.edu As the solvent ascends the plate, it separates the components of the sample based on their differential partitioning between the stationary and mobile phases.
Visualization: After development, the separated spots are visualized. Since many organic compounds are colorless, visualization can be achieved by using a UV lamp (if the compounds are UV-active) or by staining with a chromogenic reagent. For benzazoles, spraying with a reagent such as 2-Trichloromethylbenzimidazole (TCMB) can produce intensely colored spots, allowing for sensitive detection. nih.gov
The purity is assessed by the number of spots observed; a pure compound should ideally show a single spot. By spotting the reaction mixture alongside the starting material and product standards, one can track the consumption of reactants and the formation of the desired product.
Spectrophotometric and Fluorometric Methods for Direct Quantification
Direct spectroscopic methods can be employed for the rapid quantification of this compound in solution, provided that interfering substances are absent.
UV-Visible spectrophotometry is a straightforward method for determining the concentration of a substance in a solution by measuring its absorbance of light at a specific wavelength. The principle is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.
The structure of this compound, containing both a benzimidazole ring system and a substituted aniline moiety, ensures it absorbs light in the UV region. The para-aminobenzoate fragment, for example, is known to absorb UV light. researchgate.net
Procedure for Quantification:
Determine λmax: The absorption spectrum of a dilute solution of the pure compound is recorded to find the wavelength of maximum absorbance (λmax). This wavelength provides the highest sensitivity and is used for quantitative measurements.
Prepare a Calibration Curve: A series of standard solutions of known concentrations are prepared.
Measure Absorbance: The absorbance of each standard solution is measured at λmax.
Plot and Analyze: A calibration curve is generated by plotting absorbance versus concentration. The resulting linear relationship is used to determine the concentration of the unknown sample from its measured absorbance.
This method is fast and requires minimal equipment but is less selective than chromatographic techniques and is susceptible to interference from other absorbing species in the sample matrix.
Fluorometry and Time-Resolved Fluorescence Techniques
Fluorometry offers a highly sensitive method for the detection and quantification of fluorescent molecules. Benzimidazole derivatives, particularly those with extended π-conjugation like 2-aryl-substituted benzimidazoles, often exhibit significant fluorescence. The introduction of an ethyl group at the N-1 position and an aniline group at the 2-phenyl position in "this compound" is expected to influence its photophysical properties.
The fluorescence of 2-phenylbenzimidazole (B57529) derivatives is known to be sensitive to the electronic nature of substituents and the solvent environment. For instance, the introduction of an amino group can lead to a bathochromic (red) shift in the emission spectrum and an increase in the Stokes shift, which is indicative of charge transfer character in the excited state. applied-research.ru In some cases, these molecules can undergo excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence and a large Stokes shift, a phenomenon that can be exploited for developing fluorescent probes. rsc.orgnih.gov
Time-resolved fluorescence techniques can provide further insights into the excited-state dynamics of "this compound". By measuring the fluorescence lifetime, one can distinguish the target analyte from background fluorescence and study quenching or enhancement effects in the presence of other molecules. The fluorescence lifetime of some benzimidazole derivatives has been reported to be in the nanosecond range. beilstein-archives.org
Table 1: Photophysical Properties of Selected 2-Arylbenzimidazole Derivatives
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Solvent |
|---|---|---|---|---|---|
| 2-Phenyl-1H-benzo[d]imidazole | ~305 | ~360 | - | ~5000 | Methanol |
| 2-(4-Aminophenyl)benzimidazole | ~340 | ~420 | - | ~6500 | Methanol |
| 5'-Amino-2-(2'-hydroxyphenyl)benzimidazole (P1) | - | 540 | - | - | - |
| 2-(2'-Hydroxy-5'-bromo)phenylbenzimidazole (HBI-pBr) | 340 | 470 | - | - | Methanol (basic) |
Note: The data presented is for illustrative purposes and is derived from studies on related compounds. rsc.orgnih.govbeilstein-archives.orgresearchgate.net The exact values for this compound may vary.
Electrochemical Detection Methods (if applicable from broader benzimidazole studies)
Electrochemical methods provide a powerful alternative for the analysis of redox-active molecules. The benzimidazole core is electrochemically active, and its oxidation or reduction can be monitored using various techniques.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of a compound. By scanning the potential of a working electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the analyte. For benzimidazole derivatives, CV studies have shown that they can undergo both oxidation and reduction processes, which are often irreversible. researchgate.net The redox potentials are influenced by the substituents on the benzimidazole and phenyl rings.
For "this compound," the aniline moiety is expected to be readily oxidizable. The CV would likely reveal an anodic peak corresponding to the oxidation of the amino group. The potential at which this occurs can be used for qualitative identification, and the peak current can be related to the concentration for quantitative analysis. Studies on related compounds have reported irreversible anodic waves at potentials around 1.66 V. researchgate.net
Amperometric and Potentiometric Sensing Principles for Chemical Analytes
Building on the principles of cyclic voltammetry, amperometric and potentiometric sensors can be developed for the continuous monitoring of "this compound."
Amperometric Sensors: These sensors operate by applying a constant potential to a working electrode and measuring the resulting current, which is proportional to the analyte's concentration. For the target compound, a potential corresponding to its oxidation would be applied. The high sensitivity of amperometry makes it suitable for detecting low concentrations.
Potentiometric Sensors: These sensors measure the potential difference between a sensing electrode and a reference electrode at near-zero current flow. The potential is related to the concentration of the analyte through the Nernst equation. Ion-selective electrodes (ISEs) based on polymeric membranes containing a specific ionophore that selectively binds to the protonated form of the benzimidazole could be a viable approach.
The development of such sensors often involves modifying the electrode surface with materials that enhance sensitivity and selectivity, such as nanoparticles or conductive polymers. nih.gov
Table 2: Electrochemical Data for Selected Benzimidazole Derivatives from Cyclic Voltammetry Studies
| Compound/System | Redox Process | Potential (V) | Electrode | Key Observation |
|---|---|---|---|---|
| Monofluorinated benzimidazolo-1,3,5-triazine-4-thione | Oxidation (Anodic) | 1.66, 2.27, 2.41 | Platinum disk | Irreversible waves. researchgate.net |
| Copper(II) benzimidazole complex | Reduction (Cu²⁺/Cu⁺) | - | - | Quasi-reversible, diffusion-controlled. usm.my |
| Ruthenium(II) complex with benzimidazolyl ligand | Ru(II)/Ru(III) | - | - | Reversible, influenced by ligand deprotonation. researchgate.net |
Note: This table provides examples of electrochemical behavior in related systems and is intended to illustrate the principles applicable to this compound.
Advanced Sample Preparation Strategies for Complex Chemical Research Samples
The accurate analysis of "this compound" in complex research matrices, such as biological fluids or environmental samples, necessitates effective sample preparation to remove interfering substances and concentrate the analyte.
Solid-phase extraction (SPE) is a widely used technique for the cleanup and preconcentration of benzimidazole derivatives from various matrices. nih.gov Different sorbent materials can be employed, including C18, polymeric, and ion-exchange phases, depending on the physicochemical properties of the analyte and the matrix composition. For a compound like "this compound," which has both hydrophobic (the aromatic rings) and basic (the aniline and benzimidazole nitrogens) properties, a mixed-mode sorbent combining reversed-phase and cation-exchange functionalities could be particularly effective.
Solid-phase microextraction (SPME) is a solvent-free alternative to traditional SPE. nih.gov In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample, and the analyte partitions into the coating. The fiber is then transferred to the injection port of a gas chromatograph or a desorption chamber for a high-performance liquid chromatograph (HPLC). The choice of fiber coating is critical for selective extraction.
Other advanced sample preparation techniques that could be considered include:
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE. While originally developed for pesticide residue analysis in food, its principles can be adapted for other analytes and matrices.
The selection of the most appropriate sample preparation strategy will depend on the nature of the research matrix, the required detection limits, and the analytical instrumentation available.
Conclusion and Future Research Perspectives for 4 1 Ethyl 2 Benzimidazolyl Aniline
Synthesis of Key Academic Findings and Contributions
The study of 4-(1-Ethyl-2-benzimidazolyl)aniline is rooted in the broader investigation of benzimidazole-containing compounds, which are recognized as a crucial class of heterocyclic molecules. The core structure, consisting of a fused benzene (B151609) and imidazole (B134444) ring, is a significant pharmacophore in medicinal chemistry and a versatile scaffold in materials science. researchgate.net Academic research has established that derivatives of the parent compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, exhibit a range of biological activities, including potential as anti-HCV agents and as inhibitors of enzymes like glycogen (B147801) phosphorylase. ijrpc.comnih.govresearchgate.net
A key contribution to the understanding of this chemical family is the consistent finding that the aniline (B41778) moiety's primary amine group acts as a highly adaptable chemical handle. researchgate.net Researchers have successfully used this group to synthesize various derivatives, such as Schiff bases, which have demonstrated notable antibacterial activity. researchgate.net While direct research on this compound is limited, a significant academic contribution comes from the crystallographic analysis of a closely related derivative, 4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-N,N-diphenyl-aniline monohydrate. nih.gov This study provided precise structural data, revealing a non-planar conformation where the benzimidazole (B57391) and phenyl rings are oriented at specific dihedral angles. nih.gov This finding is critical as it confirms the three-dimensional structure imparted by the ethyl group and suggests potential for applications where molecular geometry is key. The broader class of benzimidazoles has been widely investigated for antimicrobial, anticancer, and anti-inflammatory properties, providing a strong rationale for the continued study of its specific derivatives. ontosight.ai
Identification of Remaining Fundamental Research Questions and Challenges
Despite the wealth of research on the benzimidazole scaffold, significant knowledge gaps and research questions remain specifically for this compound. A primary unanswered question is the precise influence of the N-ethyl group on the compound's biological activity and material properties when compared to its widely studied N-H counterpart. The electronic and steric effects of this alkyl substitution have not been systematically explored.
A fundamental challenge lies in the synthesis itself, specifically achieving selective N-ethylation of the benzimidazole nitrogen without side reactions at the aniline's amino group. Furthermore, many benzimidazole derivatives suffer from low aqueous solubility, a challenge that complicates both biological assays and processing for materials applications. ijpbs.com There is a clear need for a comprehensive characterization of the fundamental physicochemical properties of this compound, as detailed in the table below.
Table 1: Needed Physicochemical Data for Future Research
This table outlines key experimental and computational data that are currently lacking for this compound, which are essential for predicting its behavior in various applications.
| Property | Research Importance | Status |
|---|---|---|
| Aqueous Solubility | Crucial for biological testing and formulation. ijpbs.com | Undetermined |
| pKa | Predicts ionization state at physiological pH, affecting target interaction and solubility. | Undetermined |
| LogP | Indicates lipophilicity and ability to cross biological membranes. | Undetermined |
| Crystal Structure | Defines solid-state conformation and intermolecular interactions, vital for materials design. | Undetermined |
| Photophysical Properties (Absorption/Emission) | Determines potential for use in optoelectronics or as a fluorescent probe. | Undetermined |
Prospective Directions for Novel Synthetic Innovations
Future research should pursue more efficient and innovative synthetic routes to this compound and its derivatives. Traditional methods typically involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid, followed by a separate N-alkylation step. ijrpc.comijpbs.com
Prospective synthetic innovations include:
One-Pot Reactions: Developing a one-pot synthesis that combines the initial cyclization and subsequent N-ethylation would significantly improve efficiency and reduce waste.
Advanced Catalysis: The use of modern catalytic systems, such as titanium-mediated reductive cyclization, could provide milder reaction conditions and higher yields for the formation of the benzimidazole core. acs.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of the parent N-H compound. dntb.gov.ua Adapting this technology for the N-ethyl derivative could drastically reduce reaction times and potentially improve yields.
Regioselective Alkylation: A focused investigation into regioselective N-ethylation of the 4-(1H-benzo[d]imidazol-2-yl)aniline precursor is essential. This involves screening various ethylating agents, bases, and solvent systems to maximize the yield of the desired N-1 isomer and prevent alkylation of the aniline nitrogen.
Future Applications in Pure Chemical Science and Advanced Materials Research
The unique structural and electronic features of this compound make it a promising candidate for research in pure chemical science and the development of advanced materials. The established non-planar geometry of its derivatives suggests that it could be a valuable building block for materials where control of the three-dimensional structure is paramount. nih.gov
Future application areas include:
Organic Electronics: The molecule combines an electron-deficient benzimidazole unit with an electron-rich aniline moiety. This donor-acceptor character makes it a candidate for use as a hole-transporting or emissive material in organic light-emitting diodes (OLEDs).
Fluorescent Probes: The benzimidazole nucleus is a known fluorophore. The compound could be explored as a fluorescent sensor, where binding to specific analytes (ions or biomolecules) could modulate its emission properties.
Advanced Polymers: The primary amine of the aniline group provides a reactive site for polymerization. geeksforgeeks.org This could lead to the creation of novel polyanilines or co-polymers with unique properties, such as high thermal stability, conductivity, or specific optical characteristics for use in advanced coatings or films.
Interdisciplinary Research Opportunities in Physical and Chemical Sciences
The full potential of this compound can best be unlocked through collaborative, interdisciplinary research that bridges physical and chemical sciences.
Table 2: Interdisciplinary Research Opportunities
This table highlights potential research synergies between different scientific disciplines to fully characterize and exploit the properties of this compound.
| Discipline | Research Focus and Contribution |
|---|---|
| Computational Chemistry | Utilize Density Functional Theory (DFT) to model electronic structure, predict photophysical properties, and understand the conformational impact of the N-ethyl group, thereby guiding experimental design for materials applications. |
| Crystallography | Determine the single-crystal X-ray structure to unequivocally establish its solid-state conformation, packing motifs, and intermolecular interactions, such as the hydrogen bonds observed in related structures. nih.gov This is foundational for solid-state chemistry and materials engineering. |
| Photophysics | Conduct detailed spectroscopic studies to measure quantum yields, fluorescence lifetimes, and absorption/emission spectra. This data is essential for evaluating its suitability for optoelectronic devices, photosensitizers, or fluorescent labels. |
| Biophysical Chemistry | Should the compound exhibit biological activity, biophysical methods like enzyme kinetic studies, surface plasmon resonance, or isothermal titration calorimetry would be crucial to elucidate its mechanism of action and binding affinity to biological targets, building on foundational work with similar inhibitors. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(1-Ethyl-2-benzimidazolyl)aniline, and what reagents are critical for optimizing yield?
- Methodology : The compound is typically synthesized via condensation reactions. For example, benzimidazole derivatives are formed by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . Ethylation of the benzimidazole nitrogen can be achieved using ethyl halides (e.g., ethyl chloride) in the presence of a base like sodium hydride . Refluxing in ethanol with glacial acetic acid as a catalyst is common .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products like unsubstituted benzimidazoles.
Q. What purification techniques are effective for isolating this compound?
- Methodology :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) for separation .
Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure of this compound?
- NMR :
- 1H-NMR : Look for aromatic protons (δ 7.2–8.1 ppm), NH2 signals (δ ~5.2 ppm, broad), and ethyl group signals (δ 1.3–1.5 ppm for CH3, δ 4.2–4.5 ppm for CH2) .
- 13C-NMR : Benzimidazole carbons appear at δ 140–160 ppm, while the aniline carbons resonate at δ 115–130 ppm .
- IR : NH2 stretching (3300–3450 cm⁻¹), C=N (benzimidazole, ~1600 cm⁻¹) .
Advanced Research Questions
Q. What strategies can address contradictions in reaction yields reported for this compound synthesis?
- Root Cause Analysis :
- Reagent Purity : Trace moisture in ethyl halides can reduce alkylation efficiency; use molecular sieves .
- Temperature Control : Exothermic reactions may require cooling to prevent decomposition .
Q. How can computational modeling guide the design of this compound derivatives for medicinal applications?
- Methods :
- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases) .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity .
Q. What mechanistic insights explain the regioselectivity of this compound in coordination chemistry?
- Hypothesis : The NH2 group and benzimidazole nitrogen act as chelating sites.
- Experimental Approach :
- Isotopic Labeling : Use 15N-labeled aniline to track binding sites via HSQC NMR .
- Kinetic Studies : Compare reaction rates with metal salts (e.g., Cu(II) vs. Zn(II)) to determine preferred coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
